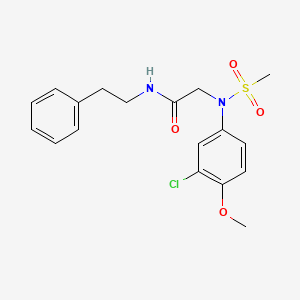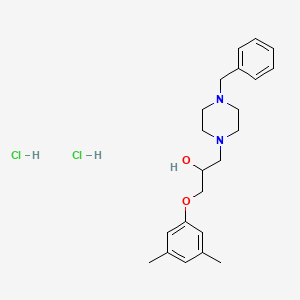![molecular formula C16H14N4O3S B4923133 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives, including 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide, are important due to their wide range of biological and chemical properties. These compounds are often studied for their potential in various applications, excluding their use as drugs and their dosages or side effects, focusing on their synthesis, molecular and chemical properties, and reactions.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves multiple steps, including oxidative condensation, nucleophilic substitution, and amide formation. For instance, Tajane et al. (2021) described a three-step process starting with oxidative condensation of 3-nitrobenzaldehyde, o-phenylenediamine, and sodium hydrogen sulfite, followed by nucleophilic substitution and amide formation to obtain benzimidazole derivatives with antihelminthic activity (Tajane, Sawant, Dhikale, & Barkade, 2021).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray diffraction, which helps in understanding the arrangement of atoms within the molecule and its electronic structure. Domasevitch et al. (1997) detailed the crystal and molecular structures of copper(II) complexes with isonitroso-(4-methylthiazol-2-yl)acetamide, providing insights into the coordination polyhedron and intramolecular interactions (Domasevitch, Ponomareva, Mokhir, Rusanov, Sieler, & Hoyer, 1997).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and condensation. These reactions are critical for modifying the molecular structure to achieve desired chemical properties or biological activities. For example, the synthesis and transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole by El’chaninov and Aleksandrov (2016) highlight the potential for electrophilic substitution reactions, including nitration, bromination, and sulfonation (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity or basicity, and the ability to form complexes with metals, define the applications of benzimidazole derivatives in chemical synthesis and as potential biologically active molecules. The study by Shibuya et al. (2018) on the discovery of a clinical candidate highlights the process of optimizing chemical properties for enhanced solubility and biological activity (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their strong coordination ability and diverse coordination configurations .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Orientations Futures
Propriétés
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-2-7-13-14(8-10)19-16(18-13)24-9-15(21)17-11-3-5-12(6-4-11)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIYRDJULXSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)
![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)

![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)